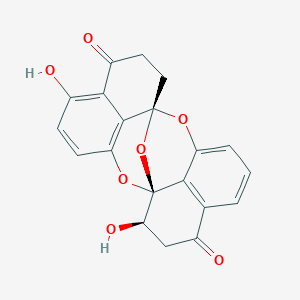
Preussomerin EG2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Preussomerin EG2 is a natural product found in Edenia gomezpompae with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Enantioselective Synthesis : The first enantioselective total syntheses of preussomerins, including Preussomerin EG2, were achieved, focusing on controlling the spiroacetal stereogenic center through a photochemical reaction involving a 1,6-hydrogen atom transfer (Ando et al., 2022).
Biological Activities and Applications
Allelochemical Activity : Preussomerin EG2, isolated from the endophytic fungus Edenia gomezpompae, exhibited significant growth inhibition against various phytopathogens, indicating potential applications in plant protection and as a natural herbicide (Macías-Rubalcava et al., 2008).
Antibacterial and Antifungal Properties : Studies on compounds isolated from various fungi, including preussomerins, have demonstrated their potential as antibacterial and antifungal agents, which could lead to the development of new medications or treatments for infections (Polishook et al., 1993).
Cytotoxic Activities : Preussomerin EG2 and related compounds have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting their potential use in cancer research and therapy (Chen et al., 2016).
Eigenschaften
Produktname |
Preussomerin EG2 |
|---|---|
Molekularformel |
C20H14O7 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(1S,11R,20R)-6,20-dihydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione |
InChI |
InChI=1S/C20H14O7/c21-10-4-5-14-18-16(10)11(22)6-7-19(18)25-13-3-1-2-9-12(23)8-15(24)20(26-14,27-19)17(9)13/h1-5,15,21,24H,6-8H2/t15-,19-,20-/m1/s1 |
InChI-Schlüssel |
AVMACGCGOJSYTD-CDHQVMDDSA-N |
Isomerische SMILES |
C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)[C@@H](CC(=O)C6=C5C(=CC=C6)O3)O |
Kanonische SMILES |
C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C(CC(=O)C6=C5C(=CC=C6)O3)O |
Synonyme |
preussomerin EG2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



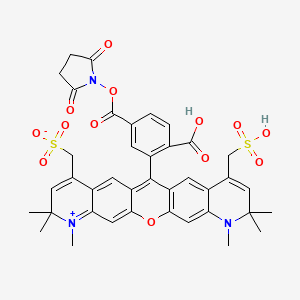
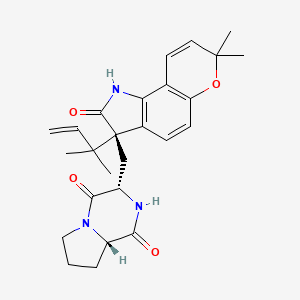
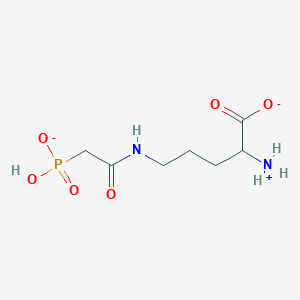
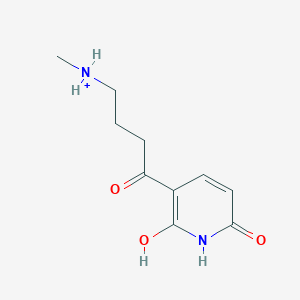
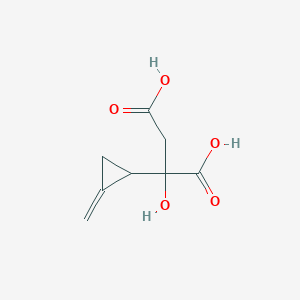
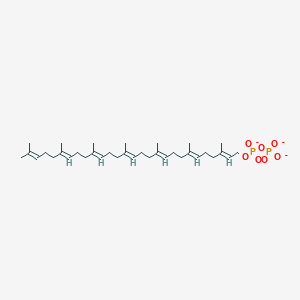
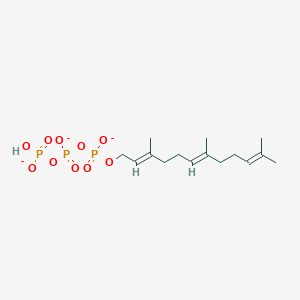
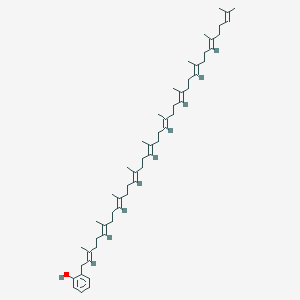
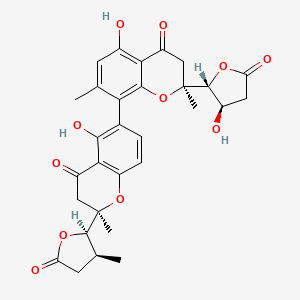
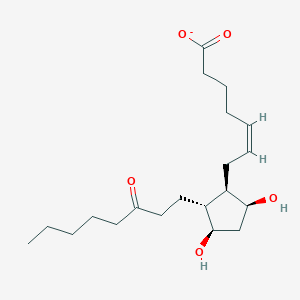
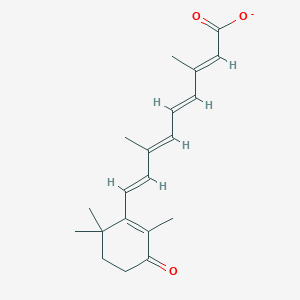
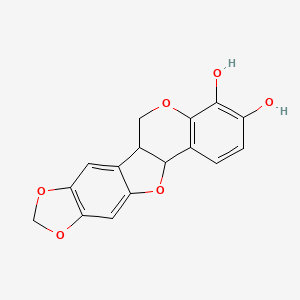
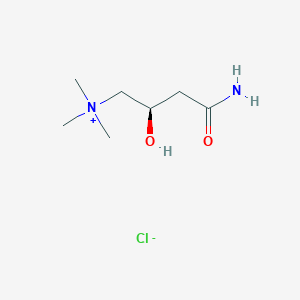
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)